molecular formula C11H8BrClN2O2 B1418754 Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate CAS No. 1189105-79-0

Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate

Cat. No. B1418754
M. Wt: 315.55 g/mol
InChI Key: WNPLYNAOTKPPLG-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate (EBCQC) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a derivative of quinazoline and is of interest due to its unique combination of properties. EBCQC has a low molecular weight and is highly soluble in water, making it an ideal choice as a research tool. EBCQC also has a high degree of stability, giving it the potential to be used in a variety of laboratory experiments.

Scientific Research Applications

  • Ethylation in Different Solvents : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, a related compound, has been studied for its reaction to ethylation with ethyl bromide in various solvents. This research focuses on the synthesis process and the effect of different bases and solvents on the product ratio, providing insights into the chemical behavior of similar compounds (Guo Hui, 1993).

  • Synthesis and Antioxidant Properties : The synthesis and antioxidant properties of a class of compounds, including ethyl 7-chloroquinolin-4-yl-5-methyl-1H-1,2,3-triazole-4-carboxylate, have been investigated. These findings contribute to the understanding of the antioxidant potential of quinoline derivatives (Maiara T. Saraiva et al., 2015).

  • Microwave-Assisted Synthesis : Research on the microwave-assisted synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium as a catalyst offers insights into efficient synthetic methods and optimal conditions for similar quinoline compounds (Song Bao-an, 2012).

  • Synthesis of Amino-Substituted Compounds : Ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, a structurally similar compound, has been used in the synthesis of various ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate derivatives. This demonstrates the versatility of these compounds in synthesizing amino-substituted derivatives (Hu Ying-he, 2006).

  • Photochemical Synthesis of Heterocycles : The photochemical synthesis approach used to create ethyl 6,7-dihydro-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-7-carboxylate from a related ethyl quinoline carboxylate compound highlights potential applications in synthesizing complex heterocycles (S. Nimgirawath & W. C. Taylor, 1983).

  • Synthesis of Monoamine Oxidase Inhibitors : The synthesis of ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) from related compounds demonstrates the potential of such quinazolines in studying their properties as monoamine oxidase inhibitors (R. S. Misra et al., 1980).

properties

IUPAC Name

ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-5-6(12)3-4-7(8)9(13)15-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPLYNAOTKPPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671248
Record name Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate

CAS RN

1189105-79-0
Record name Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
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Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate
Reactant of Route 3
Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate

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